
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 2nd position on the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole typically involves the introduction of the bromine and difluoromethyl groups onto the benzothiazole ring. One common method involves the bromination of 2-(difluoromethyl)-1,3-benzothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more cost-effective for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to moderate heating.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate; solvents like acetic acid or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like ether or THF.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate; solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(difluoromethyl)-1,3-benzothiazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 6-phenyl-2-(difluoromethyl)-1,3-benzothiazole.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or antiviral activities.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-(difluoromethyl)pyridine
- 6-Bromo-2-(difluoromethyl)-3-fluoropyridine
- 5-Bromo-2-(difluoromethyl)pyridine
Uniqueness
6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties compared to pyridine-based analogs. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the benzothiazole ring system is known for its bioactivity, making this compound particularly valuable in drug discovery and development.
Eigenschaften
IUPAC Name |
6-bromo-2-(difluoromethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NS/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYOIJAUQOJMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2582821.png)
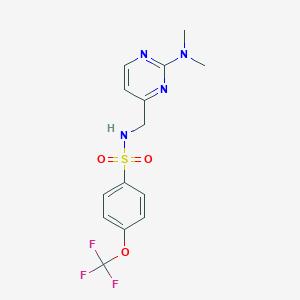
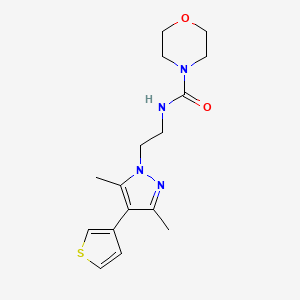
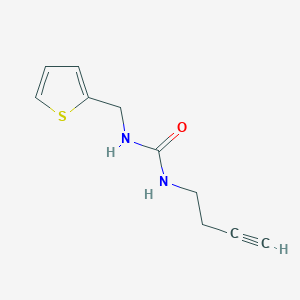
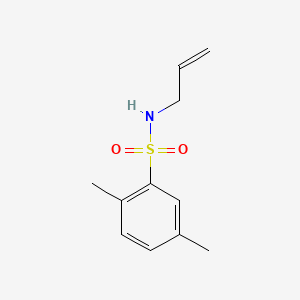

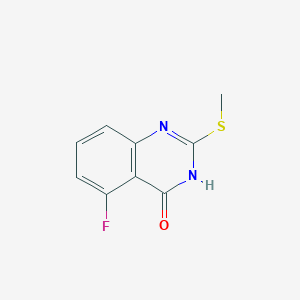

![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)
![2-{[2-(4-ETHOXYPHENYL)-9-METHOXY-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2582839.png)
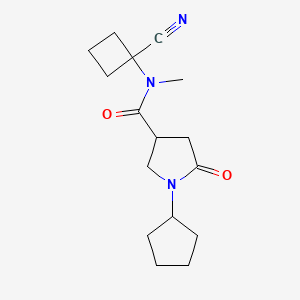

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)

